![molecular formula C18H14F3N5O5 B2497209 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one CAS No. 343373-30-8](/img/structure/B2497209.png)

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

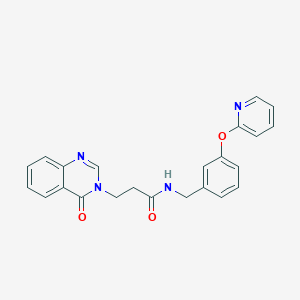

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as demonstrated in the synthesis of chalcone derivatives which could potentially share synthetic pathways with the compound due to structural similarities in functional groups and reactive sites (Salian et al., 2018). Additionally, the construction of structurally interesting energetic triazoles from 1-amino-1-hydrazino-2,2-dinitroethylene highlights another synthetic approach that could be adapted for synthesizing compounds with similar energetic and functional properties (Chinnam, Staples, & Shreeve, 2020).

Molecular Structure Analysis

Crystal structure analyses provide insights into the molecular structure, including bond lengths and angles, which are crucial for understanding the reactivity and stability of compounds. For instance, studies on crystal structures of related compounds have revealed specific dihedral angles and intra-molecular hydrogen bonding, indicating how structural attributes can influence stability and interactions (Ünver et al., 2009).

Chemical Reactions and Properties

The reactivity of similar compounds, such as those containing 1,2,4-triazole rings, with various reagents underlines the versatility of these structures in forming new bonds and compounds. For example, the reactivity of 1-amino-1-hydrazino-2,2-dinitroethylene in constructing energetic triazoles suggests potential pathways for introducing or modifying functional groups in the target compound (Chinnam, Staples, & Shreeve, 2020).

Physical Properties Analysis

The physical properties, such as thermal stability and melting points, are crucial for determining the suitability of compounds for various applications. The evaluation of thermal stability in energetic 1,2,4-triazoles, for example, provides valuable insights into how structural features like bond lengths of chemical substituents can influence thermal behavior, which is relevant for assessing the safety and handling of the compound (Rao et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and potential for forming specific products, are integral for understanding the applications and behavior of the compound under different conditions. The synthesis and characterization of related compounds, highlighting their functional groups and potential reactivity, suggest methods for exploring the chemical properties of the target compound through similar analytical techniques (Ding et al., 2009).

Scientific Research Applications

Thermal Stability and Acoustic Fingerprint Spectra

The compound's thermal stability and acoustic fingerprint spectra have been studied using pulsed photoacoustic techniques. The research indicated that the bond lengths of chemical substituents attached to the para position of the phenyl ring significantly influence the thermal stability of this and similar nitro-rich 1,2,4-triazoles. These compounds exhibited a multi-step decomposition mechanism and distinctive behavior as propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Photoinduced Reactions and Chemical Transformations

The compound's chemistry has been explored through photoinduced reactions, demonstrating its reactivity and potential as a precursor for other chemically interesting molecules. For instance, irradiation of related azirines in the presence of azodicarboxylic acid diethylester yields compounds that further transform into various 1,2,4-triazolines under different conditions, highlighting the compound's versatile reactivity in light-induced conditions (Gilgen, Heimgartner, & Schmid, 1974).

Synthesis of Derivatives and Potential Applications

The compound serves as a building block for synthesizing various derivatives with potential practical applications. Research has demonstrated the synthesis of various trifluoromethyl sulfones and perfluoroalkanesulfonamides from related azole compounds, suggesting its use in creating compounds with diverse functional groups and potential utility in different chemical domains (Meshcheryakov & Shainyan, 2004).

Potential in High-Energy Materials

Derivatives of the compound have been studied for their potential in designing high-energy materials. The structural studies and thermal analysis suggest that certain derivatives exhibit high density and good thermal stability, making them interesting candidates for composite high-energy materials (Semenov, Shevelev, Bruskin, Shakhnes, & Kuz’min, 2017).

properties

IUPAC Name |

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O5/c1-10(2)11-3-5-13(6-4-11)23-9-22-24(17(23)27)16-14(25(28)29)7-12(18(19,20)21)8-15(16)26(30)31/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGSHYPTTZBINH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2497143.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)